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molecular formula C9H12N2O3 B8742643 ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate

ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate

Cat. No. B8742643
M. Wt: 196.20 g/mol
InChI Key: NGESDDWSALECBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247415B2

Procedure details

5-Hydroxy-4-methylfuran-2(5H)-one (1.19 g, 10.4 mmol) and ethyl hydrazinoacetate hydrochloride (1.61 g, 10.4 mmol) in 95% ethanol (20 mL) was refluxed for 2 h. Removal of the solvent in vacuo followed by purification using a Biotage Horizon® system (0-50% ethyl acetate/hexanes mixture) gave ethyl[4-methyl-6-oxopyridazin-1(6H)-yl]acetate as a yellow crystalline. LC/MS 219.2 (M+23).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]1O[C:5](=[O:7])[CH:4]=[C:3]1[CH3:8].Cl.[NH:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH2:11]>C(O)C>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][N:10]1[C:5](=[O:7])[CH:4]=[C:3]([CH3:8])[CH:2]=[N:11]1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
OC1C(=CC(O1)=O)C
Name
Quantity
1.61 g
Type
reactant
Smiles
Cl.N(N)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
followed by purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1N=CC(=CC1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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